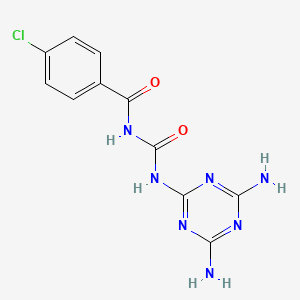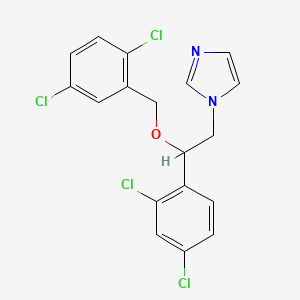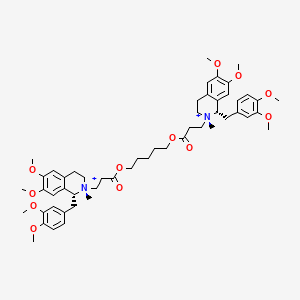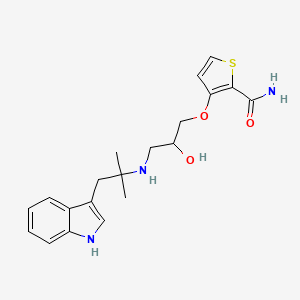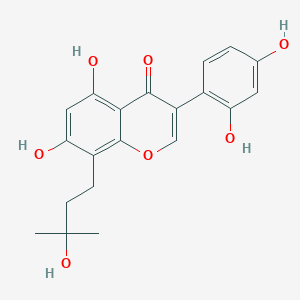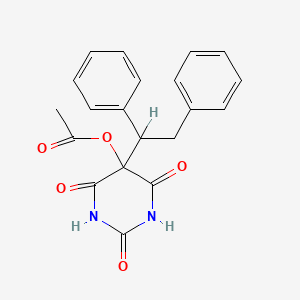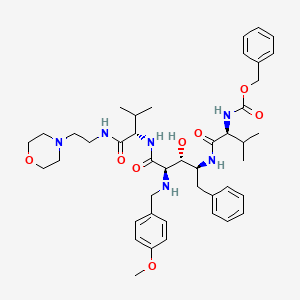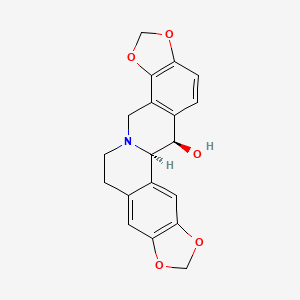
Pyrazoline, 5-(5-methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride typically involves a multi-step process:
Preparation of 5-Methyl-2-furyl aldehyde: This can be synthesized from 2-methylfuran through oxidation reactions.
Synthesis of 1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline: This involves the reaction of 5-Methyl-2-furyl aldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization with an appropriate reagent such as acetic anhydride.
Formation of the hydrochloride salt: The final step involves the treatment of the pyrazoline compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazoline ring, potentially leading to the formation of dihydropyrazoline derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Methyl-2-furyl)piperidine
- (5-Methyl-2-furyl)(pyridin-3-yl)methanol
- 1-(5-Methylfuran-2-yl)ethanone
Uniqueness
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazoline ring, combined with the furan and phenyl groups, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Propiedades
Número CAS |
102129-33-9 |
|---|---|
Fórmula molecular |
C21H28ClN3O |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
1-[2-[3-(5-methylfuran-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c1-17-10-11-21(25-17)20-16-18(12-15-23-13-6-3-7-14-23)22-24(20)19-8-4-2-5-9-19;/h2,4-5,8-11,20H,3,6-7,12-16H2,1H3;1H |
Clave InChI |
LRTIGASSROBHRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2CC(=NN2C3=CC=CC=C3)CCN4CCCCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




